2-(4-acetylphenoxy)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide
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Description
The compound “2-(4-acetylphenoxy)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the mass spectrometry can provide information about the molecular weight of the compound . The CHN analysis can give insights into the elemental composition of the compound .Scientific Research Applications
Synthesis and Molecular Modeling
- A study by Abu-Melha (2021) focused on synthesizing N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, closely related to the specified compound. This research included molecular modeling and DFT calculations, highlighting the structural and spectral features of these compounds.
Anticancer Screening
- The same study by Abu-Melha also evaluated the cytotoxic activities of the synthesized imidazothiadiazoles toward different cancer cell lines. Some derivatives showed potent cytotoxic results, suggesting potential applications in cancer treatment.
Antimicrobial Activity
- Another research by Cankilic & Yurttaş (2017) synthesized similar acetamide derivatives and examined their antimicrobial activities against various microorganisms. This study indicates the potential use of such compounds in developing antimicrobial agents.
Photovoltaic Efficiency and Ligand-Protein Interactions
- A study by Mary et al. (2020) involved the synthesis of benzothiazolinone acetamide analogs, similar in structure to the queried compound. The research focused on their photochemical and thermochemical properties, indicating their potential use in dye-sensitized solar cells. Furthermore, it also explored their interaction with Cyclooxygenase 1 (COX1) through molecular docking studies.
Anticancer Agent Synthesis
- Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. This research highlights the potential of such compounds in developing treatments for cancer.
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-14-21(11-25-22(29)13-30-19-9-5-16(6-10-19)15(2)28)31-23-26-20(12-27(14)23)17-3-7-18(24)8-4-17/h3-10,12H,11,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGDEQPZZQEGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)COC4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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